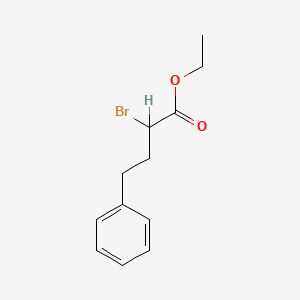![molecular formula C7H8N4O2 B8778231 4-amino-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one](/img/structure/B8778231.png)
4-amino-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one is a heterocyclic compound that belongs to the class of bicyclic systems This compound is characterized by its unique structure, which includes a fused pyrimidine and oxazepine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. This reaction is usually carried out under reflux conditions in solvents such as xylene, followed by the addition of a base to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
4-amino-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-amino-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one involves its interaction with specific molecular targets. The amino and keto groups play a crucial role in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms.
Pyrido[2,3-d]pyrimidin-5-one: This compound has a similar core structure but with different substituents and ring fusion.
Uniqueness
4-amino-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C7H8N4O2 |
|---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
4-amino-7,8-dihydro-6H-pyrimido[5,4-f][1,4]oxazepin-5-one |
InChI |
InChI=1S/C7H8N4O2/c8-5-4-6(12)9-1-2-13-7(4)11-3-10-5/h3H,1-2H2,(H,9,12)(H2,8,10,11) |
Clave InChI |
RDGLADDXPVHWLF-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=NC=NC(=C2C(=O)N1)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
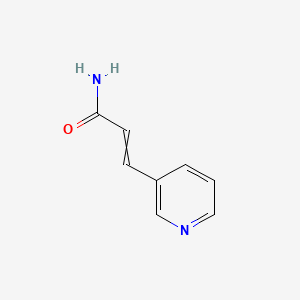
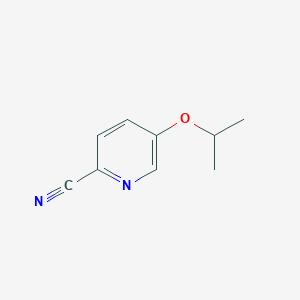
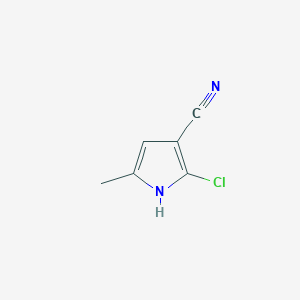
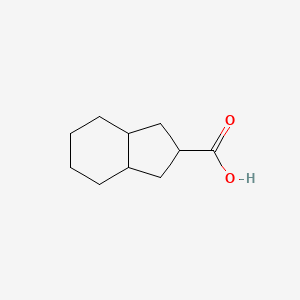

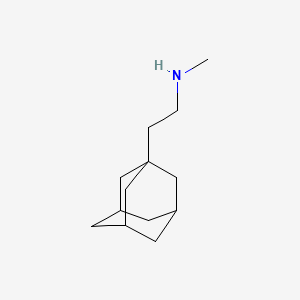
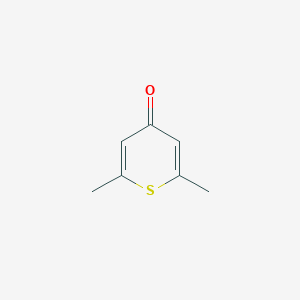
![2-(benzo[d][1,3]dioxol-5-yl)aziridine](/img/structure/B8778200.png)
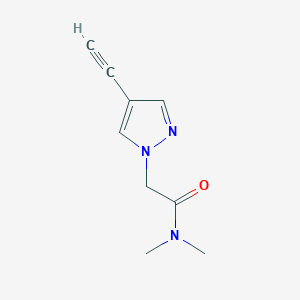
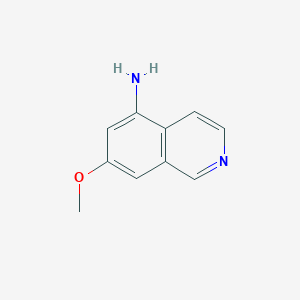
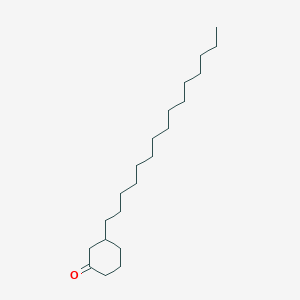
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-bromo-5-ethoxy-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B8778240.png)
![N-{[4-(propan-2-yl)phenyl]methylidene}hydroxylamine](/img/structure/B8778247.png)
